molecular formula C11H9N3O2 B1503104 Ethyl 6-cyano-1H-indazole-3-carboxylate CAS No. 885279-19-6

Ethyl 6-cyano-1H-indazole-3-carboxylate

Cat. No.: B1503104
CAS No.: 885279-19-6
M. Wt: 215.21 g/mol
InChI Key: PRFSKHAZJAEVKK-UHFFFAOYSA-N
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Description

Ethyl 6-cyano-1H-indazole-3-carboxylate is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring This compound, in particular, has a cyano group at the 6-position and a carboxylate ester at the 3-position of the indazole ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of o-nitroaniline derivatives followed by reduction and subsequent esterification.

  • Modern Approaches: Recent advancements include the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indazole core efficiently.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batch reactors where precise control over reaction conditions (temperature, pressure, and pH) is maintained to ensure high yield and purity.

  • Continuous Flow Synthesis: Some modern industrial processes employ continuous flow reactors, which offer advantages in terms of scalability, safety, and consistency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine, leading to the formation of indazole derivatives with different functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Various indazole derivatives with different oxidation states.

  • Reduction Products: Indazole derivatives with amine groups.

  • Substitution Products: Indazole derivatives with substituted functional groups.

Scientific Research Applications

Ethyl 6-cyano-1H-indazole-3-carboxylate has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-cyano-1H-indazole-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and modulation of gene expression.

Comparison with Similar Compounds

  • Ethyl 3-cyano-1H-indole-6-carboxylate: Similar structure but with a different position of the cyano group.

  • Ethyl 1H-indazole-3-carboxylate: Lacks the cyano group at the 6-position.

  • Ethyl 6-methoxy-1H-indazole-3-carboxylate: Contains a methoxy group instead of a cyano group.

Uniqueness: Ethyl 6-cyano-1H-indazole-3-carboxylate is unique due to the presence of the cyano group at the 6-position, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, stability, and biological activity.

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Properties

IUPAC Name

ethyl 6-cyano-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-2-16-11(15)10-8-4-3-7(6-12)5-9(8)13-14-10/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFSKHAZJAEVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693093
Record name Ethyl 6-cyano-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-19-6
Record name Ethyl 6-cyano-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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